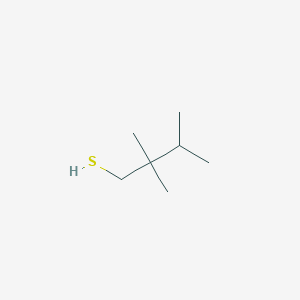

2,2,3-Trimethylbutane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

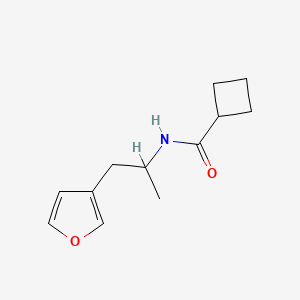

2,2,3-Trimethylbutane-1-thiol, also known as the fruity odorant, is an important compound that has drawn increasing attention in recent years. It has a molecular formula of C7H16S and a molecular weight of 132.27 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H16S . It is a sulfur analogue of ethers .

Chemical Reactions Analysis

Thiols, such as this compound, are known to react in thiol-ene reactions. These reactions are used to label proteins for the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes .

Scientific Research Applications

Aroma Compounds in Fermented Foods and Beverages

Polyfunctional thiols, including compounds structurally related to 2,2,3-Trimethylbutane-1-thiol, play a significant role in the aroma of fermented foods and beverages. For instance, their occurrence in fresh lager beers impacts the overall aroma, with synthesis attributed to the fermentation process and interactions with hop-derived compounds (Vermeulen et al., 2006).

Organic Synthesis and Catalysis

In organic chemistry, derivatives of thiols, such as this compound, are utilized in asymmetric conjugate addition reactions to construct chiral molecules. These reactions are pivotal for synthesizing compounds with high enantioselectivity, demonstrating the utility of thiol-containing molecules in catalytic processes (Nishimura & Tomioka, 2002).

Polymer Science

Thiol-containing compounds are employed in the synthesis of polymers, where they can initiate ring-opening polymerization to produce polymers with thiolate end groups. This application is critical for developing new materials with potential for further functionalization (Huang et al., 2001).

Wine Aroma Analysis

Thiols are key components in the characteristic aroma of wines, especially in varieties like Sauvignon Blanc. Analytical methods have been developed to quantify volatile thiols responsible for fruity and floral aromas, illustrating the importance of thiols in food chemistry and sensory analysis (Tominaga et al., 1998).

Corrosion Inhibition

Thiol functional groups are effective in corrosion protection due to their strong affinity for metal surfaces. Research into thiol-based corrosion inhibitors has provided insights into designing molecules that offer robust protection against metal degradation (Verma et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,2,3-trimethylbutane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-6(2)7(3,4)5-8/h6,8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVYZWGTAFMZBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2827182.png)

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2827185.png)

![4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2827187.png)

![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2827190.png)

![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2827192.png)

![2-[(4-amino-5-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B2827193.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2827194.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827196.png)